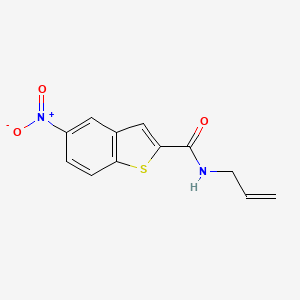

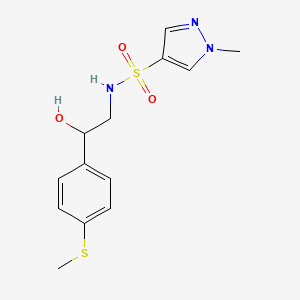

![molecular formula C12H10F3NO2S B2793515 Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate CAS No. 1126637-92-0](/img/structure/B2793515.png)

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is colorless to white to yellow liquid or semi-solid or solid .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus

The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is not fully understood. However, it is believed that the fluorescence property of TFBTA is due to the formation of a charge transfer complex between the molecule and the surrounding environment. This complex results in the emission of light in the blue-green region of the spectrum.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is its fluorescence property. This property makes it useful in various laboratory experiments, including fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments.

However, one of the limitations of TFBTA is its limited solubility in water. This property makes it difficult to use in aqueous solutions, which can limit its applications in certain laboratory experiments.

Zukünftige Richtungen

There are several future directions for the research and application of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate. One of the areas of research is the development of new synthesis methods that can improve the yield and efficiency of TFBTA production. Another area of research is the exploration of new applications for TFBTA, including its use as a fluorescent probe for the detection of metal ions and other biomolecules.

Conclusion:

This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is a fluorescent molecule that emits light in the blue-green region of the spectrum, making it useful in fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments. There are several future directions for the research and application of this compound, including the development of new synthesis methods and the exploration of new applications for TFBTA.

Synthesemethoden

The synthesis method of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the production of TFBTA.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has various applications in scientific research. One of the most significant applications is in the field of fluorescence. TFBTA is a fluorescent molecule that emits light in the blue-green region of the spectrum. This property makes it useful in fluorescence microscopy and imaging techniques. TFBTA can also be used as a fluorescent probe for the detection of metal ions and other biomolecules.

Eigenschaften

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUMNEYZILZWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)